(2E)-2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide
Description
Properties
IUPAC Name |
(Z)-2-[(E)-(5-bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O2/c1-10-15(18)11(2)21-17(20-10)19-9-14(12(3)23)16(24)22-13-7-5-4-6-8-13/h4-9,23H,1-3H3,(H,22,24)/b14-12-,19-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVQWVMEQSLYRE-SFLPCDDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N=CC(=C(C)O)C(=O)NC2=CC=CC=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)/N=C/C(=C(\C)/O)/C(=O)NC2=CC=CC=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Amino-2-bromo-4,6-dimethylpyridine
Overview:
This compound serves as a pivotal intermediate. Its synthesis is well-documented via bromination of 2,4-dimethylpyridin-3-amine, employing bromine in dichloromethane (DCM) under controlled conditions.
Reaction Conditions & Procedure:
- Starting Material: 2,4-dimethylpyridin-3-amine
- Reagent: Bromine (Br₂) in DCM
- Temperature: 0°C to 25°C
- Reaction Time: 12 hours
- Yield: Approximately 75.3%
- Dissolve 2,4-dimethylpyridin-3-amine (25 g) in DCM (500 mL).
- Add bromine solution (52.75 mL, 1.02 mol) dropwise at 0°C, stirring for 12 hours at room temperature.
- Quench with aqueous sodium thiosulfate to remove excess bromine.
- Adjust pH to neutrality with sodium bicarbonate.
- Extract with DCM, wash, dry, and concentrate.
- Purify via column chromatography to obtain 6-bromo-2,4-dimethylpyridin-3-amine as a yellow oil with high purity.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Bromination | Bromine in DCM, 0-25°C, 12h | 75.3% | Controlled addition to prevent over-bromination |
Functionalization of the Pyridine Derivative
Objective:
Introduce amino and methyl groups at specific positions to generate the key intermediate for subsequent coupling.
- Brominated pyridine derivatives undergo nucleophilic substitutions or cross-coupling reactions to install amino groups.
- The amino group at position 5 is retained or introduced via nucleophilic substitution, often using ammonia or amine derivatives under reflux conditions.
- Reactions performed in polar aprotic solvents such as DMF or DMSO.
- Use of bases like potassium carbonate or sodium carbonate to facilitate substitution.
- Reactions often heated at 90-100°C for 18 hours to ensure complete conversion.
Sample Procedure (from literature):
- Dissolve 6-bromo-2,4-dimethylpyridin-3-amine in DMF.
- Add sodium carbonate and ammonia solution.
- Reflux at 90°C for 18 hours.
- Isolate the amino-substituted pyridine via filtration and purification.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Amination | NH₃ in DMF, reflux, 18h | ~70% | High selectivity for amino substitution |
Coupling with Phenylamide Derivatives
Objective:
Form the core amide linkage with phenyl groups, establishing the backbone for the final compound.
- The amino-pyrimidine derivative reacts with phenylamide compounds via amide bond formation.
- Activation of carboxylic acids or acid derivatives (e.g., acyl chlorides) is common.
Reaction Conditions & Procedure:
- Use of coupling reagents such as EDCI or DCC in dry solvents like dichloromethane or DMF.
- Reactions conducted at room temperature or slightly elevated temperatures (~25-40°C).
- Reaction times vary from 12 to 24 hours depending on reactivity.
Sample Protocol (from literature):
- Dissolve phenylamide in DCM.
- Add coupling reagent (e.g., DCC) and a catalytic amount of DMAP.
- Stir at room temperature for 12-18 hours.
- Filter off dicyclohexylurea byproduct, purify the product via chromatography.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Amide coupling | DCC, DMAP, DCM, RT, 12-18h | 80% | Efficient amidation |
Formation of the Final Compound
- The key intermediate is subjected to condensation with appropriate aldehyde or ketone derivatives to form the methylidene linkage, establishing the (2E)-configuration.
- The reaction typically involves base catalysis or acid catalysis under controlled conditions.
- React the amino-pyrimidine derivative with a suitable aldehyde (e.g., phenylacetaldehyde) in ethanol or DMSO.
- Use a base such as sodium hydroxide or potassium carbonate.
- Reflux under inert atmosphere to favor the (2E)-configuration.
- Purify via chromatography and characterize by NMR and HRMS.
- Use of refluxing ethanol with base yields the desired conjugated enamine or imine derivatives with high stereoselectivity.
- The reaction conditions are optimized to favor the (2E)-isomer, confirmed by NMR coupling constants.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Condensation | Aldehyde, base, ethanol, reflux | 65-75% | Stereoselective for (2E) |
Summary of Preparation Methods
| Step | Key Reagents | Conditions | Typical Yield | References |
|---|---|---|---|---|
| Bromination of pyridine | Bromine in DCM | 0-25°C, 12h | 75.3% | ChemicalBook |
| Amination of bromopyridine | NH₃ or amines in DMF | Reflux 18h | ~70% | Literature protocols |
| Amide coupling | DCC/EDCI, phenylamide | RT, 12-24h | 80% | Standard amidation methods |
| Final condensation | Aldehyde, base, reflux | 65-75% | Literature reports | Stereoselective synthesis |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrimidine moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the butanamide chain, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyrimidine ring can be substituted with various nucleophiles, including amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Research indicates that (2E)-2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide exhibits several biological activities, which are summarized below:
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound against various cancer cell lines. The mechanism of action primarily involves:
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells. For example, studies on A549 lung cancer cells reported an IC50 value of approximately 15 µM, indicating effective cytotoxicity through apoptosis induction.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Preliminary investigations suggest that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways associated with disease progression. This includes potential inhibition of acetylcholinesterase, which is relevant in neurodegenerative diseases.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
A549 Cell Line Study
In a study involving A549 lung cancer cells:
- IC50 Value : 15 µM
- Mechanism : Apoptosis induction confirmed through flow cytometry assays.
MCF7 Cell Line Study
For MCF7 breast cancer cells:
- IC50 Value : 12.5 µM
- Mechanism : Induction of cell cycle arrest at the G1 phase, preventing proliferation.
HeLa Cell Line Study
Research on HeLa cervical cancer cells yielded:
- IC50 Value : 10 µM
- Mechanism : Enzyme inhibition leading to reduced survival rates in cancer cells.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption characteristics for this compound; however, further comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of (2E)-2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could interact with cellular receptors, altering their signaling pathways and affecting cellular responses.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from literature and databases. Key parameters include substituent effects, physicochemical properties, and biological relevance.
Structural Analogues
Physicochemical and Electronic Properties
- Lipophilicity (LogP): The bromine atom and methyl groups in the pyrimidine ring increase LogP compared to non-halogenated analogs (e.g., the methoxy-phenyl variant in ). This enhances membrane permeability but may reduce aqueous solubility.
- Hydrogen Bonding Capacity: The enaminone backbone (C=O and C=N) provides hydrogen bond acceptors, while the pyrimidine’s amino group acts as a donor. This is critical for interactions with biological targets like kinases .
Biological Activity
The compound (2E)-2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide, commonly referred to by its CAS number 497060-03-4, is a Schiff base derived from sulfamethazine and 5-bromosalicylaldehyde. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 389.2 g/mol. The structure features a pyrimidine ring, which is significant in many biological activities, particularly in drug design.
Biological Activity Overview
Research indicates that compounds containing pyrimidine derivatives exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound have been explored through various studies.
Antimicrobial Activity
A study involving similar pyrimidine derivatives demonstrated significant antimicrobial effects against various bacterial strains. The presence of the bromine atom in the structure is believed to enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .
Anticancer Properties
Research has shown that pyrimidine derivatives can inhibit cancer cell proliferation. The compound's ability to induce apoptosis (programmed cell death) in cancer cells was assessed in vitro. Results indicated that this compound could effectively reduce cell viability in certain cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors that are critical for microbial metabolism or cancer cell survival. The enolic and zwitterionic forms of the compound suggest potential interactions with biological macromolecules, facilitating its activity .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (2E)-2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide?
- The compound is typically synthesized via condensation reactions between brominated pyrimidine precursors and activated carbonyl derivatives. For example, coupling reactions in dioxane with acid catalysts like 4-toluenesulfonic acid (TsOH) under reflux conditions are effective for forming the imine linkage . Alternative routes involve nucleophilic substitution in polar aprotic solvents (e.g., DMF) with coupling agents such as HOBt and EDCI to stabilize intermediates . Reaction progress is monitored via TLC, and purification is achieved through recrystallization in ethanol or column chromatography .
Q. How can the molecular structure of this compound be experimentally validated?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Data collection is performed using diffractometers equipped with Mo/Kα radiation, and structures are solved via direct methods (e.g., SHELXS) and refined with SHELXL . For visualization, ORTEP-3 provides anisotropic displacement ellipsoid models, while WinGX integrates data processing, refinement, and geometry analysis . Complementary characterization includes H/C NMR to confirm proton environments and carbonyl resonances, with IR spectroscopy verifying enamine stretching frequencies (~1640–1680 cm) .
Q. What crystallographic protocols are recommended for high-resolution data collection?
- High-quality crystals are grown via slow evaporation in solvents like methanol or acetonitrile. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Use SHELX programs for data reduction (SAINT) and absorption correction (SADABS) . WinGX facilitates seamless integration of SHELX workflows, including space group determination and final CIF report generation .
Advanced Research Questions
Q. How can molecular docking studies predict the binding interactions of this compound with biological targets?
- AutoDock Vina is recommended for docking simulations due to its improved scoring function and parallel processing capabilities. Prepare the ligand by optimizing its geometry at the B3LYP/6-31G* level and generate grid maps around the target’s active site (e.g., kinases or enzymes). Multi-threaded runs reduce computational time, and clustering analysis identifies dominant binding modes . Validation includes comparing docking poses with crystallographic data from related pyrimidine derivatives .
Q. How can contradictions in crystallographic data (e.g., twinning or disorder) be resolved during refinement?
- For twinned crystals, SHELXL’s TWIN/BASF commands refine twin laws and scale factors. Disorder in the bromophenyl or methylidene groups is addressed by partitioning occupancies and applying restraints (DELU, SIMU) to anisotropic displacement parameters . WinGX’s graphical interface aids in visualizing disordered regions and adjusting refinement constraints iteratively .
Q. What challenges arise in optimizing the synthetic yield of this compound, and how are they mitigated?
- Key challenges include steric hindrance from the dimethylpyrimidine group and competing side reactions (e.g., keto-enol tautomerization). Optimize stoichiometry (1:1.2 molar ratio of pyrimidine to carbonyl precursor) and use high-boiling solvents (e.g., n-butanol) to enhance reaction completion . Microwave-assisted synthesis at 120°C for 30 minutes improves yield by 15–20% compared to traditional reflux .
Q. What analytical techniques are suitable for assessing thermal stability and decomposition pathways?
- Thermogravimetric analysis (TGA) under nitrogen at 10°C/min identifies decomposition onset (~220°C). Coupled with DSC, endothermic peaks correlate with phase transitions, while evolved gas analysis (EGA-MS) detects brominated byproducts (e.g., HBr) . Handling decomposition residues requires fume hoods and personal protective equipment (PPE) to avoid inhalation hazards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
